methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
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Description
Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C16H13Cl2NO4 and its molecular weight is 354.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0221633 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, also known by its CAS number 301680-46-6, is a synthetic organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl2NO4
- Molecular Weight : 366.19 g/mol
- IUPAC Name : this compound
The compound features a methoxy group and dichloro substituents on the aromatic rings, which contribute to its biological activity. The presence of these functional groups is critical for its interaction with biological targets.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation and inflammation, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition can lead to reduced synthesis of pro-inflammatory mediators.
- Cell Signaling Modulation : It interacts with nuclear receptors that regulate gene expression related to cell growth and apoptosis. This interaction can alter cellular signaling pathways, promoting apoptosis in cancer cells while sparing normal cells.
- Microtubule Stabilization : Similar to other benzoate derivatives, this compound may stabilize microtubules, affecting cellular division and potentially providing anticancer effects.
Anticancer Properties
Research indicates that this compound possesses notable anticancer properties:
- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. It induced apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Apoptosis induction via caspase activation |
HeLa | 4.8 | Microtubule stabilization |
Antimicrobial Activity
The compound has also shown antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have reported that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
- Cancer Treatment : A study published in the Journal of Cancer Research evaluated the effects of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
- Inflammation Models : In an animal model of acute inflammation, administration of this compound resulted in decreased edema and inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases.
Properties
IUPAC Name |
methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-14-12(18)8-7-11(17)13(14)15(20)19-10-5-3-9(4-6-10)16(21)23-2/h3-8H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIVMEREMOBTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206279 |
Source
|
Record name | Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301680-46-6 |
Source
|
Record name | Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301680-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.